
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- is an organic compound with the molecular formula C11H18 and a molecular weight of 150.26 g/mol This compound is a derivative of cyclopentadiene, where six hydrogen atoms are replaced by methyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted cyclopentadiene derivatives.
科学的研究の応用
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- involves its interaction with molecular targets through various pathways. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit unique catalytic properties and reactivity patterns .
類似化合物との比較
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A closely related compound with one less methyl group.
1,2,3,4,5,5-Hexamethylcyclopentadiene: Another derivative with similar properties but different substitution patterns.
Uniqueness
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- is unique due to its high degree of methylation, which imparts distinct steric and electronic properties.
特性
CAS番号 |
4087-50-7 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
1,2,3,4,5,5-hexamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18/c1-7-8(2)10(4)11(5,6)9(7)3/h1-6H3 |
InChIキー |
XIMWQAKEMQUMTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C1C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


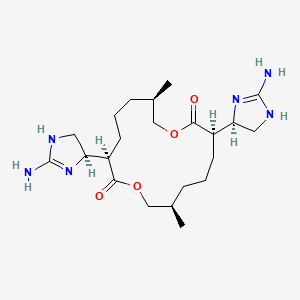
![13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14159434.png)
![Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate](/img/structure/B14159435.png)
![1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea](/img/structure/B14159443.png)
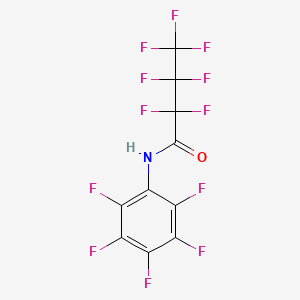
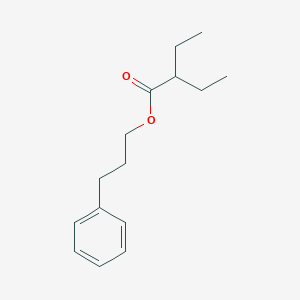
![N'-[(E)-(2-fluorophenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14159452.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14159466.png)
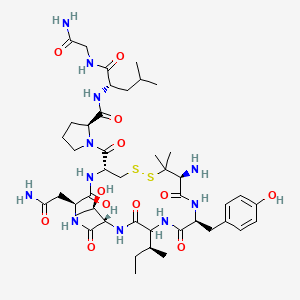
![2'-(4-bromophenyl)-7'-fluoro-1'-[(3-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14159486.png)

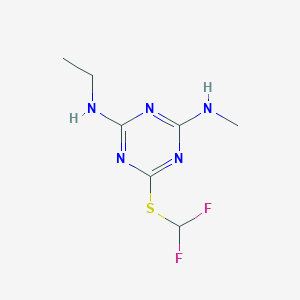
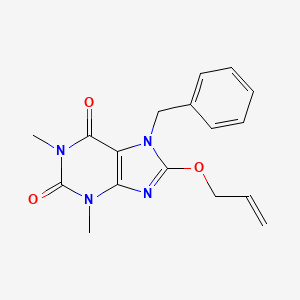
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
